1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol
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Overview
Description
The compound “1-(4-Benzylpiperazin-1-yl)-3-[4-(4-chlorobenzoyl)phenoxy]propan-2-ol” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a type of organic compound containing a benzyl group attached to a piperazine ring . It also contains a chlorobenzoyl group, which is a benzoyl group with a chlorine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzylpiperazine moiety would likely contribute to the rigidity of the molecule, while the chlorobenzoyl group could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzylpiperazine moiety might undergo reactions involving the nitrogen atoms or the benzyl group, while the chlorobenzoyl group could potentially be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of various functional groups. For example, the presence of the piperazine ring might influence its solubility and boiling point .Scientific Research Applications
Antiviral Activity
This compound has been investigated for its antiviral properties, particularly against the Zika virus (ZIKV). ZIKV infection is associated with severe congenital central nervous system malformations. Researchers have identified novel analogs of this compound that exhibit cytopathic effect (CPE) reduction against ZIKV at micromolar concentrations. Notably, compound 3p demonstrated significant antiviral effects by inhibiting Zika RNA replication and virus protein expression .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropoxy]phenyl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O3/c28-24-10-6-22(7-11-24)27(32)23-8-12-26(13-9-23)33-20-25(31)19-30-16-14-29(15-17-30)18-21-4-2-1-3-5-21/h1-13,25,31H,14-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFYBISBHODJNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 4-{2-hydroxy-3-[4-benzylpiperazinyl]propoxy}phenyl ketone |
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